molecular formula C9H16O3 B6284844 ethyl 2,2-dimethyl-5-oxopentanoate CAS No. 1823087-51-9

ethyl 2,2-dimethyl-5-oxopentanoate

Cat. No.: B6284844
CAS No.: 1823087-51-9
M. Wt: 172.22 g/mol
InChI Key: FZACYSZUKWAPOU-UHFFFAOYSA-N
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Description

Ethyl 2,2-dimethyl-5-oxopentanoate is an organic compound with the molecular formula C9H16O3. It is an ester derived from 2,2-dimethyl-5-oxopentanoic acid and ethanol. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,2-dimethyl-5-oxopentanoate can be synthesized through several methods. One common method involves the esterification of 2,2-dimethyl-5-oxopentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the Michael addition of ethyl acetoacetate to isobutyraldehyde, followed by acid-catalyzed cyclization and subsequent esterification. This method provides a high yield of the desired ester and is often used in industrial settings.

Industrial Production Methods

In industrial production, this compound is typically synthesized using continuous flow reactors to ensure consistent product quality and high throughput. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process. The reaction mixture is then purified through distillation to obtain the pure ester.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-dimethyl-5-oxopentanoate undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form the corresponding carboxylic acid, 2,2-dimethyl-5-oxopentanoic acid.

    Reduction: Reduction of the ester can yield the corresponding alcohol, ethyl 2,2-dimethyl-5-hydroxypentanoate.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: 2,2-dimethyl-5-oxopentanoic acid

    Reduction: Ethyl 2,2-dimethyl-5-hydroxypentanoate

    Substitution: Various substituted esters depending on the nucleophile used

Scientific Research Applications

Ethyl 2,2-dimethyl-5-oxopentanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor in the synthesis of drugs and other bioactive molecules.

    Industry: this compound is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2,2-dimethyl-5-oxopentanoate depends on its specific application. In enzyme-catalyzed reactions, the ester can act as a substrate, undergoing hydrolysis to form the corresponding acid and alcohol. The molecular targets and pathways involved vary depending on the specific enzyme and reaction conditions.

Comparison with Similar Compounds

Ethyl 2,2-dimethyl-5-oxopentanoate can be compared with other similar compounds such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 2,2-dimethyl-4-oxopentanoate: Similar structure but with the keto group at a different position.

    Ethyl 2,2-dimethyl-3-oxopentanoate: Similar structure but with the keto group at a different position.

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and properties compared to its analogs.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of ethyl 2,2-dimethyl-5-oxopentanoate can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Ethyl acetoacetate", "2,2-dimethyl-1,3-propanediol", "Sodium ethoxide", "Acetic anhydride", "Sodium bicarbonate", "Ethyl alcohol", "Hydrochloric acid" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with 2,2-dimethyl-1,3-propanediol in the presence of sodium ethoxide to form ethyl 2,2-dimethyl-3-hydroxy-5-oxopentanoate.", "Step 2: The resulting product from step 1 is then reacted with acetic anhydride to form ethyl 2,2-dimethyl-5-oxopentanoate.", "Step 3: The product from step 2 is then treated with sodium bicarbonate to neutralize any remaining acetic anhydride.", "Step 4: The final product is obtained by isolating and purifying ethyl 2,2-dimethyl-5-oxopentanoate using ethyl alcohol and hydrochloric acid." ] }

CAS No.

1823087-51-9

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

ethyl 2,2-dimethyl-5-oxopentanoate

InChI

InChI=1S/C9H16O3/c1-4-12-8(11)9(2,3)6-5-7-10/h7H,4-6H2,1-3H3

InChI Key

FZACYSZUKWAPOU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)CCC=O

Purity

95

Origin of Product

United States

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